

Interpreting the Mass Spectrum of (2-bromopyridin-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromopyridine-4-methanol*

Cat. No.: *B057719*

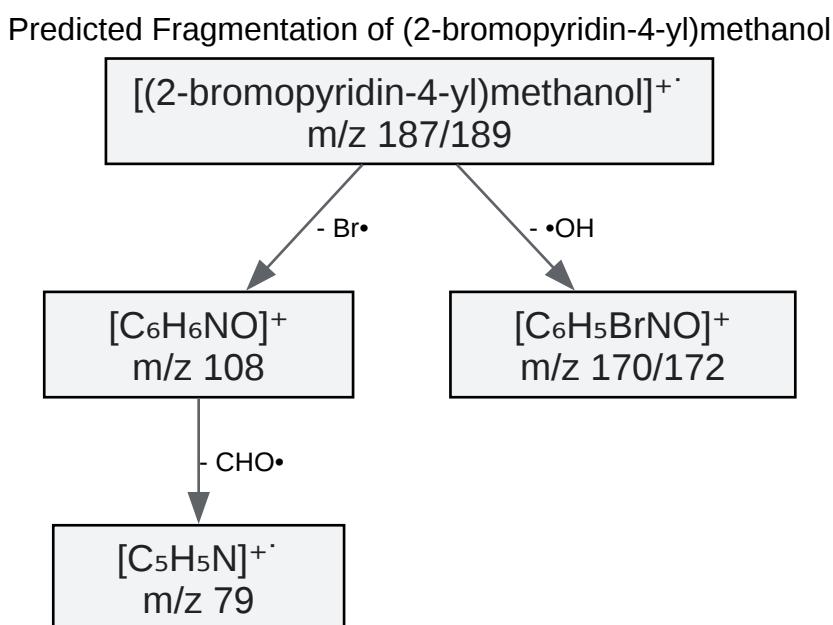
[Get Quote](#)

For researchers and professionals in drug development, mass spectrometry is an indispensable tool for molecular characterization. This guide provides a detailed interpretation of the expected mass spectrum of (2-bromopyridin-4-yl)methanol, a valuable building block in medicinal chemistry. Due to the limited availability of a public experimental electron ionization (EI) mass spectrum for this specific compound, this guide presents a predictive interpretation based on the well-established fragmentation patterns of its core structural motifs: a bromopyridine ring and a benzyl alcohol group.

Predicted Mass Spectrum Analysis

The mass spectrum of (2-bromopyridin-4-yl)methanol is anticipated to exhibit a characteristic molecular ion peak and a series of fragment ions that provide structural confirmation. The molecular formula of (2-bromopyridin-4-yl)methanol is C_6H_6BrNO , with a molecular weight of approximately 188.02 g/mol .[\[1\]](#)[\[2\]](#)

A key feature of the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[\[3\]](#)[\[4\]](#) This results in a pair of peaks of almost equal intensity for any bromine-containing fragment, separated by two mass-to-charge units (m/z). Therefore, the molecular ion will appear as a doublet at m/z 187 and 189, corresponding to $[C_6H_6^{79}BrNO]^+$ and $[C_6H_6^{81}BrNO]^+$, respectively. An electrospray ionization mass spectrum has shown a protonated molecular ion at m/z 189.65 $[M+H]^+$.[\[3\]](#)


Fragmentation Pathways

The fragmentation of (2-bromopyridin-4-yl)methanol under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br bond and fragmentation of the methanol substituent.

Based on the known fragmentation of 3-bromopyridine, a primary fragmentation route is the loss of the bromine radical ($\text{Br}\cdot$), leading to the formation of a pyridinylmethanol cation at m/z 108.[5] Further fragmentation of the pyridine ring can also occur.

Drawing parallels with the fragmentation of benzyl alcohol, we can predict fragmentation pathways involving the methanol group. A common fragmentation for benzyl alcohols is the loss of a hydroxyl radical ($\cdot\text{OH}$) to form a stable benzylic-type cation.[4] In this case, it would result in a fragment at m/z 170/172. Another significant fragmentation pathway for benzyl alcohol involves rearrangement and loss of CO to produce a prominent peak at m/z 79.[6] A similar rearrangement could be possible for the pyridinylmethanol cation.

The predicted fragmentation pathway is visualized in the following diagram:

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway of (2-bromopyridin-4-yl)methanol.

Quantitative Data Summary

The following table summarizes the predicted key ions in the electron ionization mass spectrum of (2-bromopyridin-4-yl)methanol. The relative abundance is a prediction and may vary in an experimental spectrum.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Predicted Relative Abundance
187/189	$[\text{C}_6\text{H}_6\text{BrNO}]^{+\cdot}$ (Molecular Ion)	Moderate
170/172	$[\text{C}_6\text{H}_5\text{BrNO}]^{+}$	Low
108	$[\text{C}_6\text{H}_6\text{NO}]^{+}$	High
79	$[\text{C}_5\text{H}_5\text{N}]^{+\cdot}$	Moderate

Experimental Protocol: Acquiring a Mass Spectrum

To obtain an experimental mass spectrum of (2-bromopyridin-4-yl)methanol, a standard procedure using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source would be employed.

1. Sample Preparation:

- Dissolve a small amount of (2-bromopyridin-4-yl)methanol in a volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

• Gas Chromatograph:

- Injection Port: Set to 250°C.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-300.
 - Ion Source Temperature: 230°C.

3. Data Acquisition and Analysis:

- Inject 1 μ L of the prepared sample into the GC-MS system.
- The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Identify the peak corresponding to (2-bromopyridin-4-yl)methanol and analyze its mass spectrum to identify the molecular ion and major fragment ions.

This guide provides a foundational understanding of the expected mass spectral behavior of (2-bromopyridin-4-yl)methanol. Experimental verification is crucial for confirming these predictions and for any quantitative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMOPYRIDINE-4-METHANOL | CymitQuimica [cymitquimica.com]
- 3. 2-Bromopyridine-4-methanol | 118289-16-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 118289-16-0|2-Bromopyridine-4-methanol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of (2-bromopyridin-4-yl)methanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057719#interpreting-mass-spectrum-of-2-bromopyridin-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com